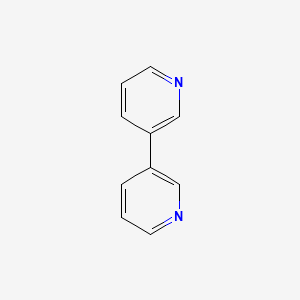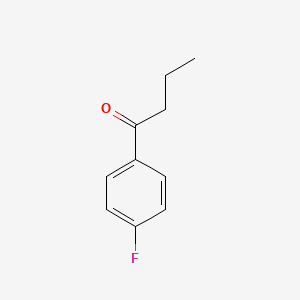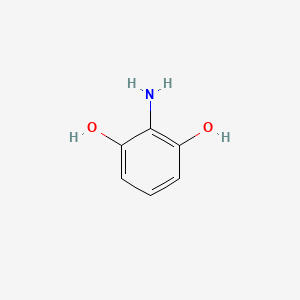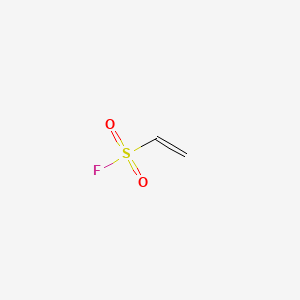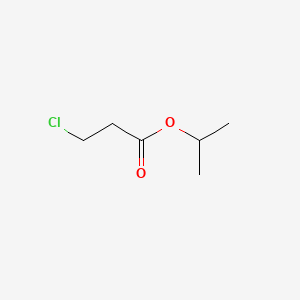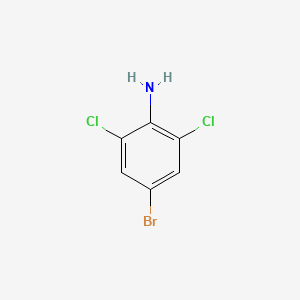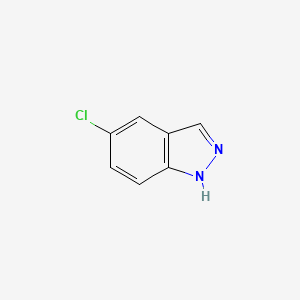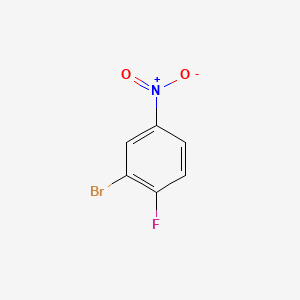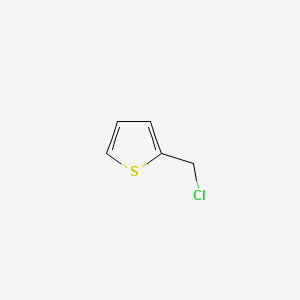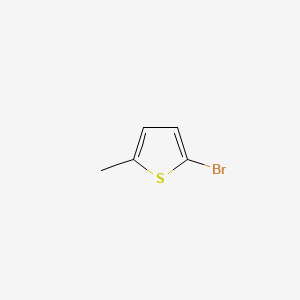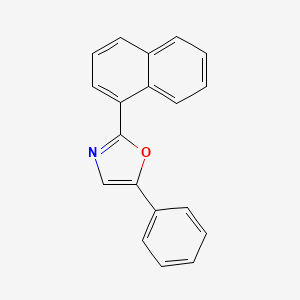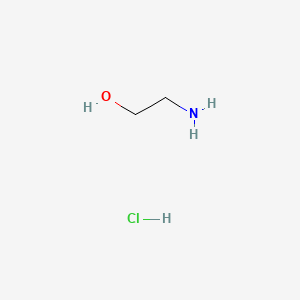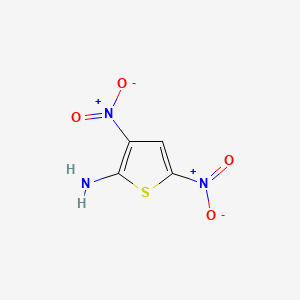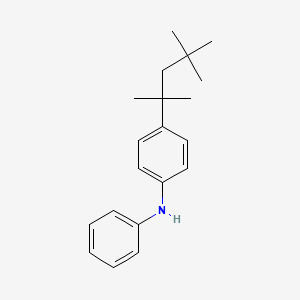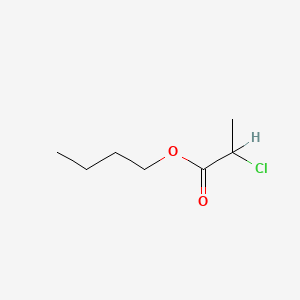
Butyl 2-chloropropanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of butyl 2-chloropropanoate and related compounds often involves homolytic displacement reactions. For instance, the synthesis of certain cyclopropanes from allylcobaloximes, involving sequences that may resemble the processes for synthesizing butyl 2-chloropropanoate, demonstrates the complexity and the precision required in these reactions (Bury, Corker, & Johnson, 1982). These methodologies highlight the intricate steps involved in the synthesis of such compounds, including the use of cobaloxime(II) complexes and bromocyanomethyl radicals.
Molecular Structure Analysis
The molecular structure of compounds similar to butyl 2-chloropropanoate has been elucidated through various analytical techniques. For example, the characterization and crystal structure determination of butyl N-(3-chloropropyl)-(2S)-alaninate hydrochloride provide insights into the structural aspects of chloropropanoate esters (Dimitrijević et al., 2013). Such studies are crucial for understanding the stereochemistry and molecular geometry that influence the chemical behavior of these compounds.
Chemical Reactions and Properties
Chemical reactions involving butyl 2-chloropropanoate derivatives showcase the reactivity and functional versatility of these compounds. The generation of lithio-tri-n-butyl-(2-cyanoethyl) tin, for instance, demonstrates the reactivity of butyl 2-chloropropanoate derivatives in preparing cyclopropane-1-carbonitriles, highlighting the potential for creating a wide array of chemical structures from butyl 2-chloropropanoate (TeratakeShuji, 1974).
Aplicaciones Científicas De Investigación
Enzymatic Esterification and Water Removal
Butyl 2-chloropropanoate plays a role in enzymatic esterification, particularly in the use of ionic liquids as solvents. A study by Gubicza et al. (2003) in "Green Chemistry" highlighted the enantioselective esterification of (R,S)-2-chloropropanoic acid with butan-1-ol using Candida rugosa lipase. This research emphasized the role of water produced during the reaction and the importance of controlling water activity with pervaporation. The study found that Candida rugosa lipase showed high thermal stability in [bmim]PF6 and could be reused multiple times with only minor loss of activity (Gubicza, Nemestóthy, Fráter, & Bélafi-Bakó, 2003).
Synthesis in Acidic Imidazolium Ionic Liquids
Hang (2011) in "Chemical Research and Application" discussed the synthesis of ethyl 2-chloropropanoate in acidic imidazolium ionic liquids. The study explored the acidity-catalytic activity relationship and found HSO4 to be the most efficient catalyst. This synthesis in acidic imidazolium ionic liquids provides an efficient and eco-friendly method for producing ethyl 2-chloropropanoate, a compound related to butyl 2-chloropropanoate (Hang, 2011).
Facial Wound Closure
In the field of medical applications, butyl 2-cyanoacrylate, a derivative of butyl 2-chloropropanoate, has been used as a tissue adhesive. Doner and Sarı (2003) in the "Journal of Basic and Clinical Physiology and Pharmacology" reported on the use of butyl 2-cyanoacrylate for facial wound closure in rabbits. Their study found no significant difference in histopathological findings between wounds treated with butyl 2-cyanoacrylate and those closed with sutures, suggesting its potential as an effective and safe alternative for facial and plastic surgery (Doner & Sarı, 2003).
Degradation by Pseudomonas azotoformans
A significant application in environmental science is the degradation of herbicides like cyhalofop-butyl by bacteria. Nie et al. (2011) in the "Journal of Agricultural and Food Chemistry" discovered that Pseudomonas azotoformans could degrade cyhalofop-butyl, a derivative of butyl 2-chloropropanoate. This study highlighted the potential use of bacteria in bioremediation to address environmental contamination by herbicides (Nie et al., 2011).
Sec-Butanol Derivatization
In analytical chemistry, Nawrocki et al. (2001) in the "Journal of AOAC International" utilized sec-butanol for the derivatization of chlorinated hydroxyfuranones. This process, related to butyl 2-chloropropanoate, was significant for detecting compounds in complex matrices, offering a method to analyze derivatives in environmental samples (Nawrocki, Andrzejewski, & Jeleń, 2001).
Propiedades
IUPAC Name |
butyl 2-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNUXHENWPMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970163 | |
| Record name | Butyl 2-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-chloropropanoate | |
CAS RN |
54819-86-2 | |
| Record name | Propanoic acid, 2-chloro-, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54819-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 2-chloropropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054819862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 2-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-chloropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



